

5-Ethyl-3,4-dimethyloctane synthesis pathway exploration

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Compound of Interest

Compound Name: **5-Ethyl-3,4-dimethyloctane**

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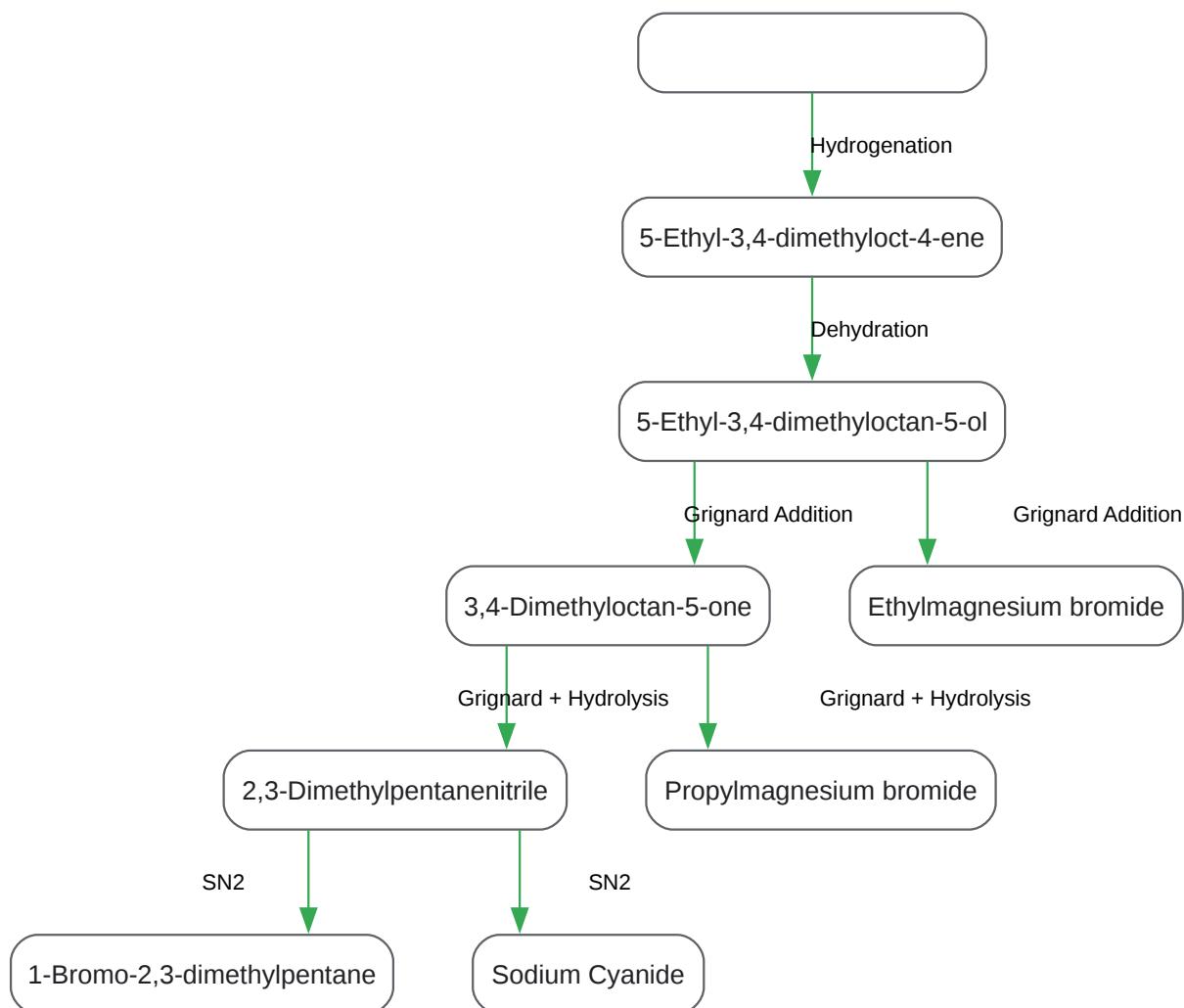
An In-depth Technical Guide to the Synthesis of **5-Ethyl-3,4-dimethyloctane**

Introduction

The synthesis of highly branched alkanes such as **5-Ethyl-3,4-dimethyloctane** presents a significant challenge in organic chemistry due to the need for precise carbon-carbon bond formation and control of stereochemistry. These complex structures are of interest in various fields, including as components of high-octane fuels and as reference compounds for analytical studies.^{[1][2]} This technical guide explores potential synthetic pathways for **5-Ethyl-3,4-dimethyloctane**, focusing on robust and versatile methodologies suitable for laboratory-scale synthesis. The primary strategies discussed are the Corey-House synthesis and a multi-step approach involving Grignard reagents. While the Corey-House reaction offers a powerful method for coupling alkyl fragments, a Grignard-based route provides significant flexibility in constructing the sterically hindered carbon skeleton of the target molecule.^{[3][4][5]} This guide will provide a detailed exploration of a plausible Grignard-based synthesis, complete with hypothetical experimental protocols, quantitative data, and process visualizations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, **5-Ethyl-3,4-dimethyloctane**, suggests several possible disconnections. A logical and flexible approach begins with the simplification of the alkane to an alkene, which can be readily hydrogenated. This alkene can, in turn, be derived from the dehydration of a tertiary alcohol. The tertiary alcohol is a key intermediate that can be constructed from a ketone and a Grignard reagent, offering multiple disconnection points.



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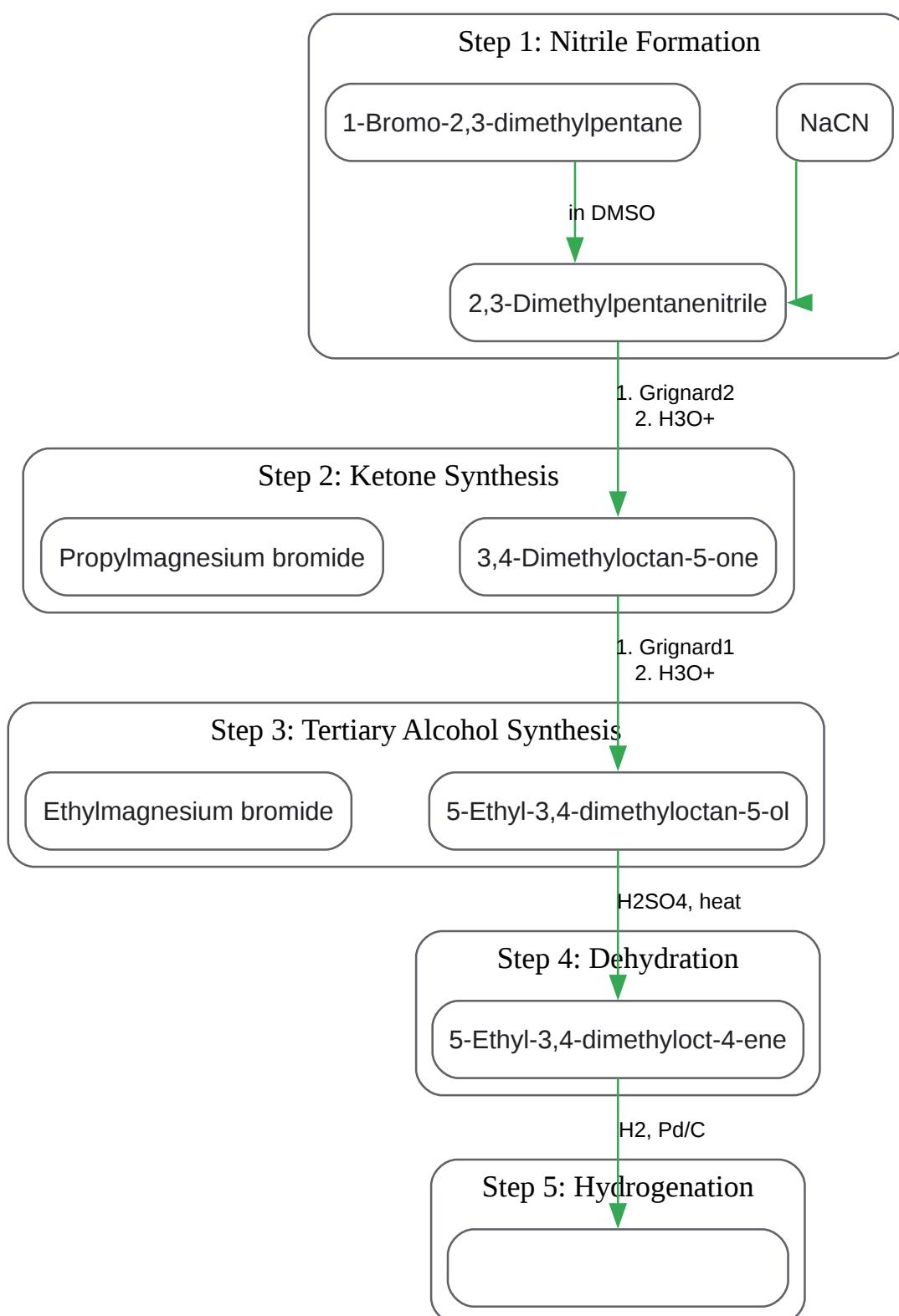
Caption: Retrosynthetic analysis of **5-Ethyl-3,4-dimethyloctane**.

Based on this analysis, a five-step forward synthesis is proposed, starting from the formation of a key nitrile intermediate.

Proposed Forward Synthesis Pathway

The chosen forward synthesis pathway builds the carbon skeleton of **5-Ethyl-3,4-dimethyloctane** through a series of well-established organic reactions. The sequence begins

with the synthesis of an intermediate ketone via the reaction of a Grignard reagent with a nitrile, followed by another Grignard reaction to create the tertiary alcohol. The final steps involve dehydration and hydrogenation to yield the target alkane.

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Caption: Proposed forward synthesis of **5-Ethyl-3,4-dimethyloctane**.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of **5-Ethyl-3,4-dimethyloctane**. All procedures involving Grignard reagents must be conducted under anhydrous conditions using dried glassware and an inert atmosphere (e.g., nitrogen or argon).

[6]

Step 1: Synthesis of 2,3-Dimethylpentanenitrile

- **Setup:** A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
- **Reagents:** Sodium cyanide (5.4 g, 110 mmol) and dimethyl sulfoxide (DMSO, 100 mL) are added to the flask.
- **Reaction:** The mixture is heated to 90 °C to dissolve the sodium cyanide. 1-Bromo-2,3-dimethylpentane (17.9 g, 100 mmol) is then added dropwise over 30 minutes.
- **Monitoring and Workup:** The reaction is stirred at 90 °C for 4 hours. After cooling to room temperature, the mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

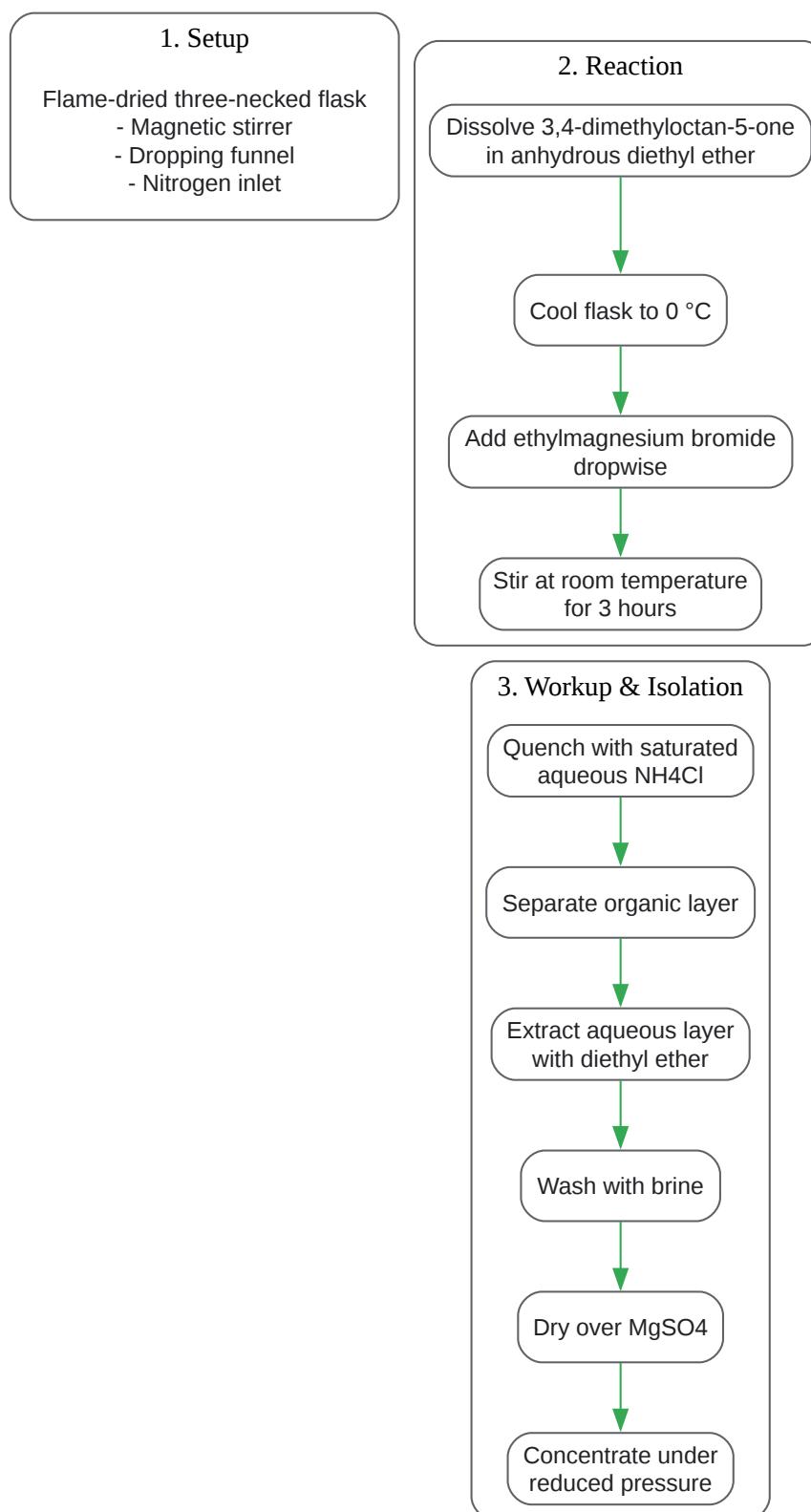
Step 2: Synthesis of 3,4-Dimethyloctan-5-one

- **Grignard Preparation:** In a separate flask, propylmagnesium bromide is prepared by adding 1-bromopropane (13.5 g, 110 mmol) to magnesium turnings (2.67 g, 110 mmol) in 100 mL of anhydrous diethyl ether.[7]
- **Reaction:** The solution of 2,3-dimethylpentanenitrile (12.5 g, 100 mmol) in 50 mL of anhydrous diethyl ether is added dropwise to the cooled (0 °C) Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
- **Hydrolysis and Workup:** The reaction is quenched by slow addition of 100 mL of 3 M aqueous hydrochloric acid. The mixture is stirred for 1 hour to ensure complete hydrolysis of the intermediate imine. The layers are separated, and the aqueous layer is extracted with

diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the resulting ketone is purified by column chromatography.

Step 3: Synthesis of 5-Ethyl-3,4-dimethyloctan-5-ol

- **Setup:** A 500 mL flame-dried, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- **Reaction:** 3,4-Dimethyloctan-5-one (15.6 g, 100 mmol) is dissolved in 150 mL of anhydrous diethyl ether and placed in the flask. The solution is cooled to 0 °C. Ethylmagnesium bromide (1.0 M solution in THF, 110 mL, 110 mmol) is added dropwise via the dropping funnel. After the addition is complete, the mixture is stirred at room temperature for 3 hours.
- **Workup:** The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude tertiary alcohol.

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